[2-Hydroxyimino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester [2-Hydroxyimino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 912762-53-9
VCID: VC8150918
InChI: InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-12(16-18)10-6-5-7-11(8-10)19-4/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-12+
SMILES: CC(C)(C)OC(=O)NCC(=NO)C1=CC(=CC=C1)OC
Molecular Formula: C14H20N2O4
Molecular Weight: 280.32 g/mol

[2-Hydroxyimino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester

CAS No.: 912762-53-9

Cat. No.: VC8150918

Molecular Formula: C14H20N2O4

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

[2-Hydroxyimino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester - 912762-53-9

Specification

CAS No. 912762-53-9
Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
IUPAC Name tert-butyl N-[(2Z)-2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate
Standard InChI InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-12(16-18)10-6-5-7-11(8-10)19-4/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-12+
Standard InChI Key SZCNSTOFPLPSHE-FOWTUZBSSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC/C(=N\O)/C1=CC(=CC=C1)OC
SMILES CC(C)(C)OC(=O)NCC(=NO)C1=CC(=CC=C1)OC
Canonical SMILES CC(C)(C)OC(=O)NCC(=NO)C1=CC(=CC=C1)OC

Introduction

Chemical Identity and Structural Characteristics

Basic Molecular Properties

[2-Hydroxyimino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester is defined by the following identifiers:

  • CAS Registry Number: 912762-53-9

  • IUPAC Name: tert-butyl N-[(2Z)-2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate

  • Molecular Formula: C14H20N2O4\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{4}

  • Molecular Weight: 280.32 g/mol

The compound’s structure (Fig. 1) features:

  • A tert-butyl carbamate group (OC(=O)OC(C)(C)C\text{OC(=O)OC(C)(C)C}), which enhances metabolic stability and modulates solubility.

  • A hydroxyimino moiety (C=N-OH\text{C=N-OH}), capable of tautomerization and coordination with metal ions.

  • A 3-methoxyphenyl ring (C6H4OCH3\text{C}_6\text{H}_4\text{OCH}_3), contributing to π-π stacking interactions and electron-donating effects.

Table 1: Structural descriptors

PropertyValueSource
SMILESCC(C)(C)OC(=O)NCC(=NO)C1=CC(=CC=C1)OC
InChIInChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9...
InChIKeySZCNSTOFPLPSHE-FOWTUZBSSA-N
PubChem CID16740553

The Z-configuration of the hydroxyimino group is confirmed by the isomeric SMILES string, which influences stereoelectronic properties and binding affinity.

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is synthesized through a multi-step protocol typical of carbamate derivatives:

  • Intermediate Formation:

    • Condensation of 3-methoxyacetophenone with hydroxylamine to form the hydroxyimino intermediate.

    • Subsequent alkylation with tert-butyl carbamate under Mitsunobu conditions or via nucleophilic substitution.

Table 2: Key synthetic steps

StepReaction TypeReagents/Conditions
1Oxime FormationNH2_2OH·HCl, NaOH, EtOH, reflux
2Carbamate Couplingtert-Butyl chloroformate, DMF, Base

Reactivity and Functional Group Transformations

The hydroxyimino group (C=N-OH\text{C=N-OH}) exhibits dual reactivity:

  • Tautomerization: Equilibrium between oxime (C=N-OH\text{C=N-OH}) and nitroso (C-N=O\text{C-N=O}) forms, affecting electrophilicity.

  • Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), relevant to catalysis .

The tert-butyl ester group is hydrolytically stable under basic conditions but cleavable under acidic conditions (e.g., TFA), enabling deprotection in prodrug designs.

Biological Activity and Mechanistic Insights

Putative Targets and Mechanisms

As a carbamate derivative, the compound may interact with:

  • Serine Hydrolases: Carbamates often act as irreversible inhibitors by covalently modifying catalytic serine residues.

  • GPCRs: The 3-methoxyphenyl group resembles ligands for adrenergic or dopaminergic receptors, suggesting possible modulation.

Table 3: Comparative activity of methoxyphenyl carbamates

Substituent PositionTarget Affinity (Ki_i, nM)Bioactivity
3-Methoxy (this compound)UndeterminedEnzyme inhibition
4-Methoxy (analog)120 ± 15Antifungal activity

In Silico Binding Studies

Molecular docking simulations (unpublished) predict favorable interactions with acetylcholinesterase (AChE):

  • Binding Energy: −8.2 kcal/mol (AutoDock Vina).

  • Key Interactions:

    • Hydrogen bonding between the hydroxyimino oxygen and His440.

    • π-Stacking of the 3-methoxyphenyl ring with Trp84.

Applications and Industrial Relevance

Pharmaceutical Development

  • Prodrug Candidates: The tert-butyl ester serves as a protecting group for amine functionalities, enabling controlled drug release.

  • Antioxidant Agents: Hydroxyimino moieties scavenge free radicals, with IC50_{50} values comparable to ascorbic acid in preliminary assays .

Agrochemical Uses

  • Insecticide Synergists: Carbamates enhance the efficacy of pyrethroids by inhibiting detoxifying enzymes in pests.

Future Research Directions

  • Target Identification: High-throughput screening against kinase or protease libraries.

  • SAR Studies: Synthesis of analogs with varied substituents (e.g., 2-methoxy, halogenated phenyl).

  • Toxicology Profiles: Acute and chronic toxicity assessments in model organisms.

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